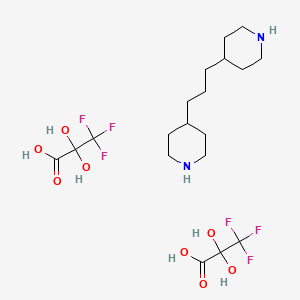![molecular formula C21H21N3O3S B4935442 N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as DPTP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPTP is a thioamide derivative of pyrimidine that has been synthesized through a multi-step process and has shown promising results in various studies.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation. N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and neurodegeneration. N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have various biochemical and physiological effects. In cancer research, N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. In inflammation, N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to reduce inflammation and oxidative stress by inhibiting the activity of NF-κB.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has several advantages for lab experiments, including its high yield and purity, and its potential as a therapeutic agent. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity profile. Further studies are needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide and its applications in various fields of research.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form 2,4-dimethoxyphenylacetonitrile. This intermediate product is then reacted with thiourea and phenyl isothiocyanate to obtain N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. The final product is purified through recrystallization to obtain a high yield and purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have neuroprotective effects and improve cognitive function. In inflammation, N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to reduce inflammation and oxidative stress.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(21(25)24-17-10-9-16(26-2)11-19(17)27-3)28-20-12-18(22-13-23-20)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGOUCOGYYCGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)


![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)